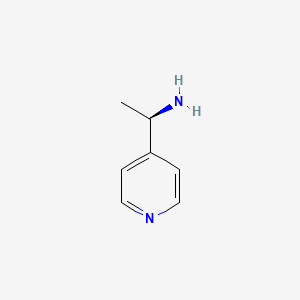![molecular formula C11H19ClN2O2 B1421091 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride CAS No. 1185293-80-4](/img/structure/B1421091.png)
4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride
Descripción general
Descripción
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Among the 100 cyclic systems that are most often found in small molecule drugs, isoxazole occupies the 33rd place .
Synthesis Analysis
The synthesis of isoxazoles has been a subject of research for many years. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
Isoxazoles have a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
- 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride and its derivatives have been utilized in the synthesis of novel compounds with potential antibacterial properties. For instance, a study developed a method for synthesizing derivatives with anti-bacterial agents, highlighting the compound's utility in creating new medicinal molecules (Muthineni et al., 2016).
Drug Development and Receptor Interaction
- This compound plays a significant role in the development of drugs targeting specific receptors. Research on 4-heterocyclylpiperidines, including derivatives of 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol, has shown that they can act as selective ligands at human dopamine receptors, demonstrating their importance in neurological drug development (Rowley et al., 1997).
Synthesis of Novel Heterocyclic Compounds
- The compound has been used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. Studies have shown its use in creating 5-HT2 antagonist activity compounds, illustrating its versatility in synthesizing diverse bioactive molecules (Watanabe et al., 1993).
Structural and Crystallographic Studies
- Structural and crystallographic studies of compounds derived from 4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol have been conducted, contributing to the understanding of molecular structures and interactions, which is crucial in drug design and development (Thimmegowda et al., 2009).
Application in Anticancer Research
- Recent studies have explored the synthesis of isoxazole derivatives from this compound, evaluating their anticancer and electrochemical behavior properties. This highlights its potential in developing new therapeutic agents for cancer treatment (Badiger et al., 2022).
Direcciones Futuras
The future directions in the field of isoxazole research are likely to involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propiedades
IUPAC Name |
4-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-9-8-10(15-13-9)2-3-11(14)4-6-12-7-5-11;/h8,12,14H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDVWIWKJLPWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCC2(CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Methyl-isoxazol-5-yl)-ethyl]-piperidin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)

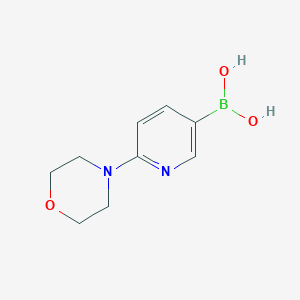
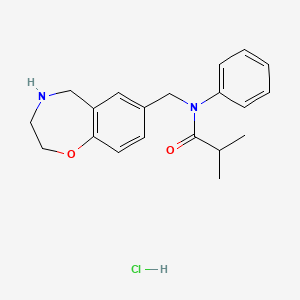
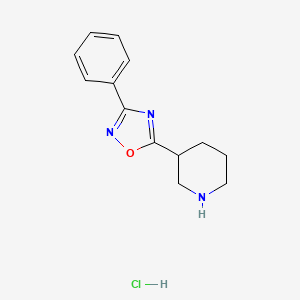
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)

![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
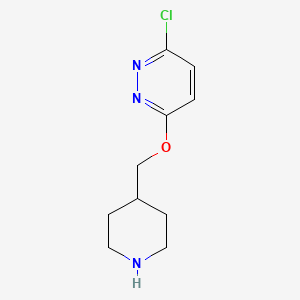
![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)
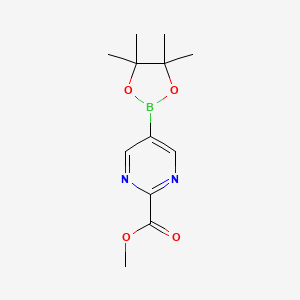
![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)
